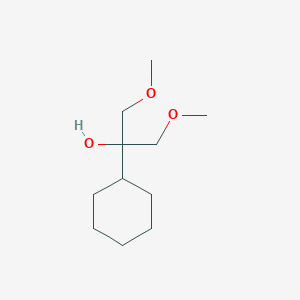

2-Cyclohexyl-1,3-dimethoxy-2-propanol

Overview

Description

2-Cyclohexyl-1,3-dimethoxy-2-propanol is a chemical compound with the molecular formula C11H22O3 . It is not intended for human or veterinary use but is used for research purposes.

Molecular Structure Analysis

The molecular structure of this compound consists of 11 carbon atoms, 22 hydrogen atoms, and 3 oxygen atoms . The molecular weight is 202.29 g/mol.Scientific Research Applications

Radical Intermediates and Deiodination Reactions

Research on divalent iodine radical intermediates, specifically in the thermolysis of (tert-Butylperoxy)iodanes, demonstrates the reactivity of cyclohexyl radicals. The decomposition of certain iodanes in cyclohexane leads to the formation of iodocyclohexane, showcasing a reaction involving cyclohexyl radicals. This process illustrates the potential of using cyclohexyl-containing compounds in radical-mediated synthetic transformations (Dolenc & Plesničar, 1997).

Oxidation and Auto-ignition of Cyclohexane Derivatives

Studies on the low-temperature oxidation and auto-ignition of cyclohexane and its derivatives provide insights into the formation of benzene and other intermediates from cyclohexane. This research is relevant to understanding the combustion processes and chemical transformations of cyclohexyl-containing compounds in various conditions (Lemaire et al., 2001).

Photochemical Reduction in Organic Synthesis

The photochemical behavior of certain cyclohexenone derivatives, including their reduction and dimerization under various conditions, highlights the potential of cyclohexyl-containing compounds in photochemical syntheses. This research provides a basis for developing new photochemical methods for the synthesis of complex organic molecules (Hombrecher & Margaretha, 1982).

Precursors in [4+2] Cycloaddition Reactions

The use of 2,3-dimethoxy-2,3-dimethyl-1,4-dioxane as a precursor for cycloaddition reactions demonstrates the utility of cyclohexyl-containing compounds in synthesizing functionalized cyclohexene derivatives. This research outlines a method for creating intermediates useful in the synthesis of biologically important materials (Shimizu et al., 2021).

Mechanism of Action

The mechanism of action of 2-Cyclohexyl-1,3-dimethoxy-2-propanol is not clear as it is primarily used for research purposes.

Safety and Hazards

The safety data sheet for 1,3-Dimethoxy-2-propanol indicates that it is a flammable liquid and vapor. In case of inhalation, it is advised to move the victim into fresh air and give artificial respiration if necessary. If it comes into contact with the skin, it should be washed off with soap and plenty of water .

Properties

IUPAC Name |

2-cyclohexyl-1,3-dimethoxypropan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22O3/c1-13-8-11(12,9-14-2)10-6-4-3-5-7-10/h10,12H,3-9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUUYUXHPRSLWMP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC(COC)(C1CCCCC1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

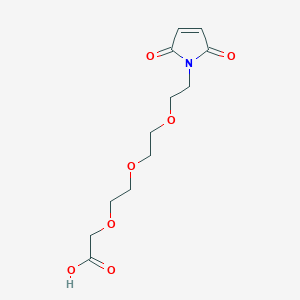

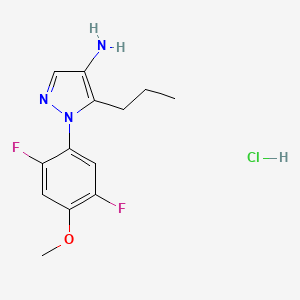

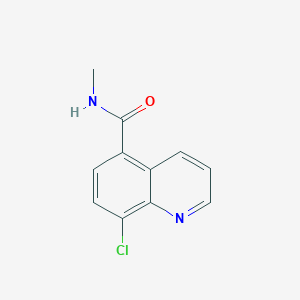

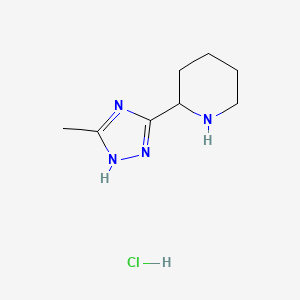

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(methylamino)-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]acetamide dihydrochloride](/img/structure/B1433990.png)

![trans-2-[3-(Trifluoromethyl)phenyl]cyclopropanamine Hydrochloride](/img/structure/B1433991.png)

![2-Chloro-5-[1-(trifluoromethyl)cyclopropyl]pyridine](/img/structure/B1433992.png)

![9-chloro-1H,2H,3H,4H,5H,6H-azepino[4,3-b]indole hydrochloride](/img/structure/B1434003.png)

![N-{4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-2-yl}methanesulfonamide hydrochloride](/img/structure/B1434005.png)

![3-(chloromethyl)-5H,6H,8H-[1,2,4]triazolo[3,4-c][1,4]oxazine hydrochloride](/img/structure/B1434009.png)

![2-Oxa-5-azabicyclo[2.2.1]heptane hemioxalate](/img/structure/B1434013.png)